5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.:
Cat. No.: VC13805991
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 5-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13H2,1-2H3;1H |
| Standard InChI Key | YGDHZOSAAQRHQA-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a partially saturated naphthalene ring system, which distinguishes it from fully aromatic analogs. The tetrahydronaphthalene (tetralin) backbone reduces ring strain while maintaining planar regions for potential molecular interactions. Key substituents include:
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A methoxy group (-OCH₃) at the 5-position, contributing electron-donating effects.
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A methyl group (-CH₃) at the 6-position, introducing steric bulk.
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A primary amine (-NH₂) at the 1-position, protonated to form the hydrochloride salt.
The stereochemistry of the amine group remains unspecified in available data, though chiral centers could influence biological activity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
| Standard InChI | InChI=1S/C₁₂H₁₇NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13 |
The hydrochloride salt’s crystalline nature and hygroscopicity necessitate storage in airtight containers under inert conditions.
Synthesis and Preparation
Synthetic Pathway Overview
The synthesis involves four principal stages:
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Formation of the Tetrahydronaphthalene Core: Cyclohexene derivatives undergo Diels-Alder reactions or catalytic hydrogenation of naphthalene to yield tetralin intermediates.
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Methoxylation and Methylation: Electrophilic aromatic substitution introduces methoxy and methyl groups at the 5- and 6-positions, respectively. Directed ortho-metalation or Friedel-Crafts alkylation may optimize regioselectivity.
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Amination: The 1-position is functionalized via nitration followed by reduction or direct nucleophilic substitution, yielding the primary amine.
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Salt Formation: Reaction with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity.
Challenges and Optimization
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Regioselectivity: Competing substitution patterns require careful control of reaction conditions (e.g., temperature, catalysts).
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Amine Stability: The primary amine’s susceptibility to oxidation necessitates inert atmospheres during synthesis.
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Purification: Column chromatography or recrystallization isolates the hydrochloride salt from byproducts.
Chemical Reactivity and Functional Group Transformations
Amine Group Reactivity
The protonated amine in the hydrochloride salt participates in:
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Acid-Base Reactions: Deprotonation regenerates the free base under alkaline conditions.
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Nucleophilic Substitution: Alkylation or acylation at the nitrogen atom, though steric hindrance may limit reactivity.
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Coordination Chemistry: Potential ligand behavior in metal complexes, relevant to catalytic applications.
Ether and Aromatic System Interactions
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Methoxy Group: Resistant to nucleophilic attack but susceptible to demethylation via strong acids (e.g., HBr).
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Tetralin Core: Hydrogenation of remaining double bonds could yield decalin derivatives, altering ring conformation.
Comparison with Structural Analogs
| Compound | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|
| 6-Methoxy-5-methyl-tetrahydronaphthalen-1-amine | Methoxy (6-), Methyl (5-) | 191.27 g/mol | Regioisomerism reduces steric effects |
| 5-Methoxy-tetrahydronaphthalen-1-amine | Methoxy (5-) | 177.25 g/mol | Absence of methyl group alters lipophilicity |
Regioisomeric variations significantly impact solubility and biological activity, underscoring the need for precise synthesis .
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